molecular formula C12H9N3 B13142705 2-([3,4'-Bipyridin]-2'-yl)acetonitrile

2-([3,4'-Bipyridin]-2'-yl)acetonitrile

Cat. No.: B13142705
M. Wt: 195.22 g/mol
InChI Key: HAGIVOOTWAXGMJ-UHFFFAOYSA-N
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Description

2-([3,4’-Bipyridin]-2’-yl)acetonitrile is an organic compound that belongs to the bipyridine family Bipyridines are characterized by two pyridine rings connected by a single bond

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile typically involves the reaction of 3,4’-bipyridine with acetonitrile under specific conditions. One common method includes the use of a catalyst such as copper acetate in the presence of a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures, often between 100-160°C, to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity 2-([3,4’-Bipyridin]-2’-yl)acetonitrile .

Chemical Reactions Analysis

Types of Reactions: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield bipyridine oxides, while substitution reactions can produce various substituted bipyridines .

Scientific Research Applications

2-([3,4’-Bipyridin]-2’-yl)acetonitrile has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-([3,4’-Bipyridin]-2’-yl)acetonitrile involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to metal ions, forming stable complexes that influence various biochemical pathways. These interactions can modulate the activity of enzymes and other proteins, leading to specific biological effects .

Comparison with Similar Compounds

    2,2’-Bipyridine: Known for its strong chelating properties and use in coordination chemistry.

    4,4’-Bipyridine: Commonly used in the synthesis of viologens and coordination polymers.

    3,3’-Bipyridine:

Uniqueness: 2-([3,4’-Bipyridin]-2’-yl)acetonitrile stands out due to its specific structural configuration, which imparts unique electronic and chemical properties. This makes it particularly valuable in the synthesis of complex molecular systems and advanced materials .

Properties

Molecular Formula

C12H9N3

Molecular Weight

195.22 g/mol

IUPAC Name

2-(4-pyridin-3-ylpyridin-2-yl)acetonitrile

InChI

InChI=1S/C12H9N3/c13-5-3-12-8-10(4-7-15-12)11-2-1-6-14-9-11/h1-2,4,6-9H,3H2

InChI Key

HAGIVOOTWAXGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)C2=CC(=NC=C2)CC#N

Origin of Product

United States

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